- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization, Angewandte Chemie, 2020, 59(6), 2375-2379
Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)
922500-91-2 structure
Product Name:Ethyl 2-(oxetan-3-ylidene)acetate
Numéro CAS:922500-91-2
Le MF:C7H10O3
Mégawatts:142.152502536774
MDL:MFCD12755197
CID:1025512
PubChem ID:53308471
Update Time:2024-10-26
Ethyl 2-(oxetan-3-ylidene)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-(oxetan-3-ylidene)acetate
- Ethyl oxetan-3-ylideneacetate
- Ethyl 3-oxetanylideneacetate
- Oxetan-3-ylidene-acetic acid ethyl ester
- Ethyl (oxetan-3-ylidene)acetate
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- HT880
- BCP21917
- HT1134
- Ethyl 2-(oxetan-3-ylidene);acetate
- PB19291
- ST1020106
- Aceticaci
- CS-0006466
- DTXSID40693399
- CS1632
- Ethyl2-(oxetan-3-ylidene)acetate
- SCHEMBL1978877
- EN300-140924
- DB-003643
- 922500-91-2
- MFCD12755197
- AS-46536
- SY034540
- AKOS006343569
- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
-
- MDL: MFCD12755197
- Piscine à noyau: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
- La clé Inchi: CVZGHWOZWYWLBL-UHFFFAOYSA-N
- Sourire: O=C(/C=C1/COC/1)OCC
Propriétés calculées
- Qualité précise: 142.063
- Masse isotopique unique: 142.063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 3
- Complexité: 154
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.5
- Le xlogp3: -0.2
Propriétés expérimentales
- Dense: 1.228
- Point de fusion: NA
- Point d'ébullition: 207.1°C at 760 mmHg
- Point d'éclair: 78℃
- Indice de réfraction: 1.558
- Le PSA: 35.53000
- Le LogP: 0.50610
- Pression de vapeur: 0.2±0.4 mmHg at 25°C
Ethyl 2-(oxetan-3-ylidene)acetate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26-36
- Conditions de stockage:Sealed in dry,Store in freezer, under -20°C
Ethyl 2-(oxetan-3-ylidene)acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104069-5g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 5g |
$275 | 2021-08-06 | |
| Chemenu | CM104069-10g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 10g |
$495 | 2021-08-06 | |
| Chemenu | CM104069-25g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 25g |
$990 | 2021-08-06 | |
| Alichem | A449041999-5g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 5g |
$381.50 | 2023-08-31 | |
| Fluorochem | 208896-1g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 1g |
£43.00 | 2022-03-01 | |
| Fluorochem | 208896-5g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 5g |
£127.00 | 2022-03-01 | |
| Fluorochem | 208896-10g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 10g |
£210.00 | 2022-03-01 | |
| Fluorochem | 208896-25g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 25g |
£378.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 1238549-100MG |
Ethyl 2-(oxetan-3-ylidene)acetate, 95% |
922500-91-2 | 95% | 100MG |
¥ 146 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1238549-500MG |
Ethyl 2-(oxetan-3-ylidene)acetate, 95% |
922500-91-2 | 95% | 500MG |
¥ 298 | 2022-04-26 |
Ethyl 2-(oxetan-3-ylidene)acetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
- 3-Oxetanone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Référence
- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt
Référence
- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dichloromethane ; cooled; 2 h, rt
Référence
- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Référence
- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Référence
- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Référence
- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Référence
- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246
Méthode de production 12
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Référence
- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group, Tetrahedron Letters, 2014, 55(28), 3805-3808
Méthode de production 13
Conditions de réaction
1.1 Solvents: Dichloromethane ; rt
Référence
- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Dichloromethane ; rt
Référence
- (Ethoxycarbonylmethylene)triphenylphosphorane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9
Méthode de production 15
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt
Référence
- Oxetanes as promising modules in drug discovery, Angewandte Chemie, 2006, 45(46), 7736-7739
Méthode de production 16
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
1.2 30 min, rt
1.2 30 min, rt
Référence
- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
Référence
- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Référence
- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Référence
- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Référence
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379
Ethyl 2-(oxetan-3-ylidene)acetate Raw materials
- ethyl 2-diethoxyphosphorylpropanoate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Triethyl phosphonoacetate
- 3-Oxetanone
Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products
Ethyl 2-(oxetan-3-ylidene)acetate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
Numéro de commande:A860131
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:22
Prix ($):163.0/538.0
Courriel:sales@amadischem.com
Ethyl 2-(oxetan-3-ylidene)acetate Littérature connexe
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés esters d'acides carboxyliques
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
Pureté:99%/99%
Quantité:25g/100g
Prix ($):163.0/538.0